molecular formula C16H15NO3 B7794381 (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate

(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate

Cat. No.: B7794381
M. Wt: 269.29 g/mol
InChI Key: TVIDEEHSOPHZBR-AWEZNQCLSA-N
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Description

The compound identified as “(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate” is a sulfur-containing platinum(II) complex with N-heterocyclic carbene ligands.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDEEHSOPHZBR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves the reaction of a hydrosulfido complex with N-heterocyclic carbene ligands. The specific reaction conditions, such as temperature, solvent, and reaction time, are crucial for the successful formation of this complex .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .

Scientific Research Applications

(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.

    Biology: In biological research, this compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: The compound is being investigated for its therapeutic potential in treating certain types of cancer and other diseases.

    Industry: This compound is used in industrial processes, such as the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves its interaction with molecular targets such as DNA and proteins. The platinum(II) complex can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes and can induce cell death, making it a potential anticancer agent. The compound also interacts with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate include other platinum(II) complexes with N-heterocyclic carbene ligands, such as:

Uniqueness

This compound is unique due to its specific ligand structure and the presence of sulfur, which can influence its chemical reactivity and biological activity. The N-heterocyclic carbene ligands provide stability and enhance the compound’s ability to interact with biological targets, making it a promising candidate for further research and development .

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